![molecular formula C8H7ClN2S B1607846 6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine CAS No. 58199-49-8](/img/structure/B1607846.png)
6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine
Overview
Description
“6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine” is a chemical compound with the molecular formula C8H7ClN2S . It is a derivative of benzothiazole .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine”, has been studied extensively . The synthesis often involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Molecular Structure Analysis
The molecular weight of “6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine” is 198.67 . The compound contains elements such as carbon, hydrogen, nitrogen, sulfur, and chlorine .Chemical Reactions Analysis
Benzothiazole derivatives, including “6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine”, have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities by known experimental models .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine” include a melting point of 254–256 °C . More detailed properties like boiling point, density, etc., can be found in specialized chemical databases .Scientific Research Applications
Anti-inflammatory and Analgesic Applications
This compound has been evaluated for its potential in the field of medicinal chemistry as an anti-inflammatory and analgesic agent. Derivatives of benzothiazole, such as those synthesized from 6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine, have shown significant activity in experimental models. These activities are mediated through the inhibition of biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation and pain .
Ulcerogenic Risk Reduction
In addition to its anti-inflammatory properties, some derivatives of this compound have been found to possess a reduced risk of causing ulcers. This is particularly important as traditional nonsteroidal anti-inflammatory drugs (NSAIDs) can cause gastrointestinal irritation, bleeding, and ulceration. The modification of the benzothiazole structure has led to a significant reduction in ulcerogenic risks .
Lipid Peroxidation Activity
The pharmacological evaluation of benzothiazole derivatives also includes their effect on lipid peroxidation. Lipid peroxidation is a process that can lead to cell damage and is involved in various diseases. Compounds derived from 6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine have been studied for their ability to inhibit this detrimental process .
Synthetic Chemistry
Benzothiazole and its derivatives are a privileged scaffold in synthetic and medicinal chemistry. The 2nd position of benzothiazole, which is modified in the compound , is particularly active and allows for the creation of diverse structures with a wide range of pharmacological properties. This makes it a valuable compound for the synthesis of new and more potent biologically active drugs .
Electrophosphorescent Emitter in OLEDs
The benzothiazole structure is used in the field of material science, particularly in the development of organic light-emitting diodes (OLEDs). The electronic properties of benzothiazole derivatives make them suitable as electrophosphorescent emitters, contributing to the advancement of display and lighting technologies .
Antifungal Agents
Research into the synthesis of imidazole derivatives that contain the 2(3H)-benzothiazolone moiety, which includes the compound , has shown potential antifungal applications. These derivatives could serve as new treatments for fungal infections, addressing the need for more effective antifungal drugs .
Mechanism of Action
Mode of Action
It is known that the compound has been evaluated for its anti-inflammatory and analgesic activities .
Biochemical Pathways
It is known that the compound has been evaluated for its potential effects on inflammation and pain, which suggests it may interact with pathways related to these processes .
Result of Action
Some derivatives of benzothiazole, which include 6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine, have shown significant anti-inflammatory and analgesic activities . These results suggest that the compound may have potential therapeutic applications in the treatment of conditions characterized by inflammation and pain.
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-chloro-3-methyl-1,3-benzothiazol-2-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-11-6-3-2-5(9)4-7(6)12-8(11)10/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICHHPJQIIVIRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365925 | |
Record name | 6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine | |
CAS RN |
58199-49-8 | |
Record name | 6-Chloro-3-methyl-3H-benzothiazol-2-ylideneamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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